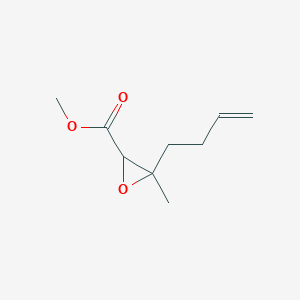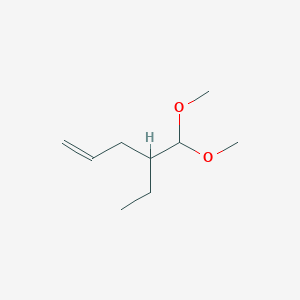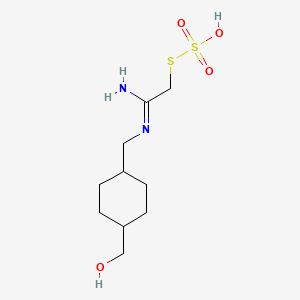![molecular formula C17H17BrN2O B14671508 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol CAS No. 38176-90-8](/img/structure/B14671508.png)
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol is an organic compound that belongs to the class of phenanthridine derivatives. This compound features a bromine atom attached to the phenanthridine ring and an amino group linked to a butanol chain. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol typically involves multiple steps, starting with the bromination of phenanthridine. The brominated phenanthridine is then reacted with an appropriate amine to introduce the amino group. Finally, the butanol chain is attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenanthridine derivatives without the bromine atom.
Substitution: Formation of hydroxyl or amino-substituted phenanthridine derivatives.
Scientific Research Applications
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol
- 2-[(2-Fluorophenanthridin-6-yl)amino]butan-1-ol
- 2-[(2-Iodophenanthridin-6-yl)amino]butan-1-ol
Uniqueness
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.
Properties
CAS No. |
38176-90-8 |
|---|---|
Molecular Formula |
C17H17BrN2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[(2-bromophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H17BrN2O/c1-2-12(10-21)19-17-14-6-4-3-5-13(14)15-9-11(18)7-8-16(15)20-17/h3-9,12,21H,2,10H2,1H3,(H,19,20) |
InChI Key |
RXIKBPCNBYLLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C=C(C=C2)Br)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


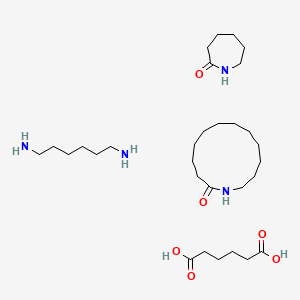
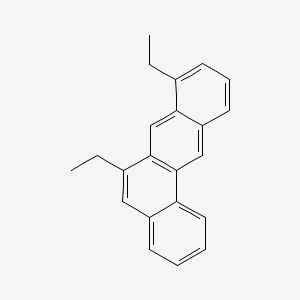
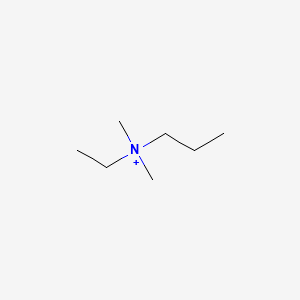
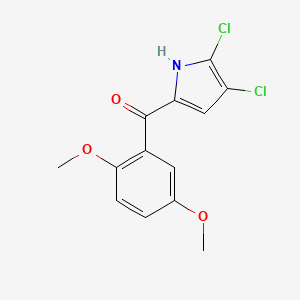
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)

